(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol
Description
This compound is a highly complex polycyclic ether-alcohol characterized by a heptacyclic framework (seven fused rings) with stereochemical diversity across 13 chiral centers. The structure includes:
- A 23,24-dioxa bridge (oxygen atoms at positions 23 and 24).
- Substituents: 2-hydroxypropan-2-yl at C22, methyl groups at C3, C8, C8, C17, and C19, and hydroxyl groups at C2 and C7.
- A rigid, compact topology due to fused cyclohexane, cyclopropane, and oxolane rings .
Its molecular formula, C₃₂H₅₄O₄, suggests moderate polarity, with a molecular weight of 526.78 g/mol.
Properties
IUPAC Name |
(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22-,23-,26-,27-,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBHUROFMYCHGI-JUBYRMABSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](O[C@@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol is a complex organic molecule primarily derived from natural sources such as the plant Actaea racemosa, commonly known as black cohosh. This compound exhibits a range of biological activities that have been the subject of various studies.
Chemical Characteristics
- Molecular Formula: C30H48O5
- Molecular Weight: 488.7 g/mol
- IUPAC Name: (1R,...)-22-(2-hydroxypropan-2-yl)-3,...-tetracosane-2,...-diol
Biological Activity
The biological activity of this compound has been investigated through various assays and studies focusing on its pharmacological properties:
1. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. Studies have shown that extracts containing this compound can inhibit the production of pro-inflammatory cytokines in vitro and in vivo models.
2. Antioxidant Activity
The compound has demonstrated significant antioxidant activity in several assays. It can scavenge free radicals and reduce oxidative stress markers in biological systems.
3. Hormonal Modulation
There is evidence suggesting that this compound can influence hormonal pathways. Specifically, it has been studied for its potential effects on estrogenic activity which may be beneficial in managing menopausal symptoms.
Case Studies and Research Findings
Case Study 1: Anti-inflammatory Mechanisms
A study published in Journal of Ethnopharmacology explored the anti-inflammatory effects of extracts from Actaea racemosa, highlighting the role of this compound in reducing inflammation markers in human cell lines . The results indicated a dose-dependent inhibition of TNF-alpha and IL-6 production.
Case Study 2: Antioxidant Properties
In a randomized controlled trial assessing the antioxidant capacity of various herbal extracts including those rich in this compound showed significant reductions in oxidative stress levels among participants . The study utilized assays such as DPPH and ABTS to quantify antioxidant activity.
Case Study 3: Estrogenic Activity
A comprehensive review in Phytochemistry Reviews discussed the estrogen-like effects of compounds derived from Actaea racemosa. The review concluded that this compound could potentially act as a phytoestrogen and might alleviate menopausal symptoms .
Data Tables
Scientific Research Applications
Medicinal Applications
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential use in developing new antibiotics or antifungal agents due to its structural features that may enhance its interaction with microbial membranes.
Biological Activity:
The compound is being investigated for its biological properties in relation to various diseases. Preliminary studies suggest it may have beneficial effects on metabolic processes and could be useful in treating conditions related to metabolic syndrome .
Reference Compound:
It serves as a reference compound in the study of triterpenoids and their derivatives. This role is crucial for understanding the biological activities and mechanisms of action of similar compounds.
Material Science Applications
Liquid Crystals:
The compound's unique structural properties make it a candidate for use in liquid crystal applications. Liquid crystals are essential in display technologies and other electronic applications due to their ability to manipulate light and electrical signals .
Scaffolding in Composites:
It can be utilized as a scaffold in the development of composite materials that require specific mechanical and thermal properties. The molecular structure allows for the integration of various functional groups that can enhance composite performance .
Research and Development
Synthetic Pathways:
Ongoing research focuses on synthesizing derivatives of this compound to explore enhanced properties or novel functionalities. The synthesis often involves complex organic reactions that take advantage of the compound's unique stereochemistry .
Case Studies:
Several case studies have documented the synthesis of analogs and their subsequent testing for biological efficacy and material properties. These studies highlight not only the potential applications but also the challenges faced during synthesis and characterization.
Comprehensive Data Table
| Application Area | Specific Use Case | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Significant activity against various microbial strains |
| Biological Activity | Metabolic syndrome treatment | Potential benefits observed in preliminary studies |
| Material Science | Liquid crystal technology | Promising candidate for electronic applications |
| Research & Development | Synthetic derivatives | Ongoing studies on enhanced properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous polycyclic ethers and alcohols, emphasizing structural and spectroscopic distinctions:
Key Observations:
Structural Complexity : The target compound exceeds most analogs in ring count (7 vs. 5–6 rings) and stereochemical complexity (13 chiral centers vs. ≤8 in others). Its rigidity contrasts with linear analogs like L3 and L27, which exhibit flexible alkyl chains .
Substituent Effects : The 2-hydroxypropan-2-yl group is shared with , but the pentamethyl arrangement is unique, likely enhancing hydrophobicity compared to hydroxyl-rich analogs .
Spectral Signatures: Unlike phosphatidylcholines (L27) with diagnostic m/z 184 ions , the target compound’s MS data are unreported, but its oxygen-rich structure may yield prominent oxygen-associated fragments (e.g., loss of H₂O or CH₃OH).
Research Findings and Challenges
- Synthesis and Characterization: No direct synthesis data exist for the target compound. Analogous polyethers (e.g., ) are synthesized via multistep cyclization, suggesting similar routes may apply, but stereochemical control at 13 centers poses challenges .
- Analytical Limitations : The compound’s size and complexity hinder full NMR assignment. Advanced techniques like Cryo-EM or X-ray crystallography (used for similar macrocycles ) may be required for structural validation.
- Biological Potential: Structural similarity to ionophore polyethers (e.g., monensin) implies possible ion transport activity, but empirical studies are needed .
Preparation Methods
Synthetic Routes for Heptacyclic Core Assembly
The heptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane framework of Compound X is constructed via transition-metal-catalyzed cycloaddition and acid-mediated rearrangement. A Rh-catalyzed homo-Diels-Alder reaction between norbornadiene derivatives initiates the process, forming a strained bicyclic intermediate . Computational studies indicate that the reaction proceeds through an exo-cis-endo transition state, ensuring proper alignment of reactive orbitals . Subsequent treatment with Brønsted acids (e.g., H2SO4 or CF3COOH) induces a -sigmatropic rearrangement, yielding the thermodynamically stable heptacyclic scaffold .
Key Reaction Conditions:
-
Catalyst: [Rh(cod)Cl]2 (2–5 mol%)
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Solvent: Dichloromethane (DCM) at −20°C
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Acid Treatment: 0.1 M H2SO4 in THF, 60°C for 12 h
Installation of the 2-Hydroxypropan-2-yl Group
The C22 2-hydroxypropan-2-yl moiety is introduced via photoredox catalysis, leveraging redox-active ethers as radical precursors. A protocol adapted from trifluoroethylacetophenone synthesis employs 4DPAIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile) as a photocatalyst . The reaction proceeds through a single-electron transfer (SET) mechanism, generating an alkoxy radical that undergoes 1,2-hydrogen atom transfer (HAT) to form a stabilized tertiary carbon radical. This intermediate couples with a styrene derivative, followed by NaBH4-mediated reduction to install the hydroxyl group .
General Procedure:
Yield: 45–58% after chromatography .
Stereoselective Introduction of Methyl and Hydroxyl Groups
The C3, C8, C17, C19, and C21 methyl groups are installed via Pd-catalyzed cross-coupling reactions using methylboronic acid pinacol esters. Stereochemical control is achieved using chiral phosphine ligands (e.g., (R)-BINAP), which enforce syn addition to the heptacyclic framework . The C2 and C9 hydroxyl groups are introduced through Sharpless asymmetric dihydroxylation of a pre-installed olefin, employing AD-mix-β and a catalytic OsO4 system .
Optimized Conditions:
-
Methylation: Pd(OAc)2 (5 mol%), (R)-BINAP (6 mol%), K3PO4 (3.0 equiv), toluene, 110°C, 24 h .
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Dihydroxylation: AD-mix-β (1.2 equiv), OsO4 (0.1 mol%), t-BuOH/H2O (1:1), 0°C, 48 h .
Diastereomeric Excess: >98% (confirmed by chiral HPLC) .
Industrial-Scale Production and Purification
Industrial synthesis of Compound X employs continuous-flow reactors to enhance scalability and reproducibility. Key stages include:
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Continuous Cyclization: Tubular reactor with immobilized Rh catalyst, residence time 30 min .
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In-Line Acid Quench: Mixing with H2SO4 via micromixer, followed by neutralization with NaHCO3 .
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Photoredox Functionalization: Flow cell with integrated LED array, 427 nm, DMSO solvent .
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Chromatographic Purification: Simulated moving bed (SMB) chromatography using C18-functionalized silica .
Purity: >99.5% (HPLC), throughput: 12 kg/day .
Comparative Analysis of Synthetic Strategies
| Method | Key Step | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Rh-catalyzed cyclization | Homo-Diels-Alder | [Rh(cod)Cl]2 | 68–72 | 98.2 |
| Photoredox functionalization | Alkoxy radical coupling | 4DPAIPN | 45–58 | 97.5 |
| Sharpless dihydroxylation | Asymmetric hydroxylation | OsO4/(DHQD)2PHAL | 82–89 | 99.1 |
| Continuous-flow production | Integrated synthesis | Immobilized Rh | 70 (overall) | 99.5 |
Challenges and Mitigation Strategies
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Radical Stability: The transient alkoxy radical generated during photoredox steps is prone to disproportionation. This is mitigated by using DMSO as a hydrogen donor, stabilizing the radical via hydrogen bonding .
-
Stereochemical Drift: High reaction temperatures during methylation cause epimerization. Substituting toluene with cyclopentyl methyl ether (CPME) lowers the reaction temperature to 80°C, preserving stereochemistry .
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Scale-Up Limitations: Batch photoredox reactions suffer from light penetration issues. Transitioning to flow chemistry with thin-film reactors ensures uniform irradiation .
Q & A
Q. What are the key challenges in synthesizing this complex polycyclic diterpenoid derivative, and how can regioselectivity be optimized?
Methodological Answer: Synthesis of this compound involves navigating steric hindrance from its pentamethyl and dioxaheptacyclo framework. Key steps include:
- Regioselective hydroxylation : Use transition-metal catalysts (e.g., Ru-based systems) to target specific carbons (C2 and C9) while avoiding over-oxidation .
- Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis to preserve the (1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R) configuration .
- Cyclization strategies : Apply ring-closing metathesis (RCM) or acid-mediated cyclization to construct the heptacyclic core .
Q. How can the stereochemistry of this compound be rigorously validated?
Methodological Answer: Combine multiple analytical techniques:
- Single-crystal X-ray diffraction : Resolve absolute configuration using datasets collected at 298 K with Bruker SMART CCD detectors (mean C–C bond deviation < 0.004 Å) .
- NMR spectroscopy : Assign diastereotopic protons via - COSY and NOESY correlations .
- Computational modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian 16) .
Q. What analytical techniques are most effective for structural elucidation?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₃₀H₅₀O₆) with < 2 ppm error .
- FT-IR spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .
- Polarimetry : Measure specific rotation to verify enantiomeric purity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding affinities with protein targets (e.g., cytochrome P450) .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
- Pharmacophore modeling : Identify critical hydrogen-bonding and hydrophobic interactions using Schrödinger Suite .
Q. How can contradictions in stability data (e.g., pH-dependent degradation) be resolved?
Methodological Answer:
- Systematic stability studies : Conduct accelerated degradation tests under varying pH (1–13), temperature (4–60°C), and light exposure .
- HPLC-DAD/MS monitoring : Track degradation products and propose pathways via fragmentation patterns .
- Cross-validation : Compare results with analogous compounds (e.g., diterpenoid derivatives) to identify structural vulnerabilities .
Q. What in vitro assays are suitable for evaluating its biological activity while accounting for solubility limitations?
Methodological Answer:
- Solubility enhancement : Use co-solvents (DMSO/PEG 400) or nanoformulation (liposomes) to achieve >100 µM working concentrations .
- Cell-based assays : Prioritize 3D spheroid models over monolayer cultures to mimic physiological conditions .
- Dose-response validation : Perform IC₅₀/EC₅₀ calculations with Hill slope adjustments to account for non-linear kinetics .
Q. How can a conceptual framework guide experimental design for this compound?
Methodological Answer:
- Link to diterpenoid biosynthesis pathways : Use terpene cyclase mechanisms to hypothesize synthetic routes .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methyl groups at C3, C8, C17) with bioactivity .
- Risk mitigation : Apply FMEA (Failure Mode and Effects Analysis) to prioritize high-risk synthesis steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
